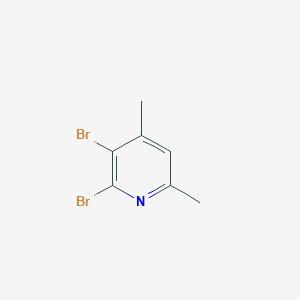

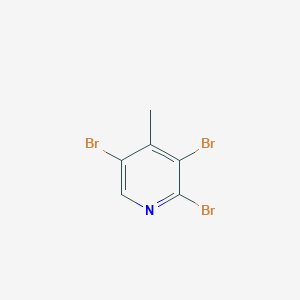

![molecular formula C13H13N5O2 B1309489 7-(1-エチル-5-メチル-1H-ピラゾール-4-イル)ピラゾロ[1,5-a]ピリミジン-2-カルボン酸 CAS No. 957509-33-0](/img/structure/B1309489.png)

7-(1-エチル-5-メチル-1H-ピラゾール-4-イル)ピラゾロ[1,5-a]ピリミジン-2-カルボン酸

説明

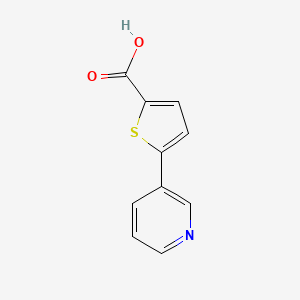

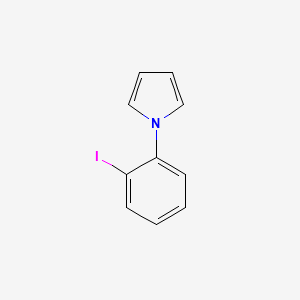

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.27 g/mol. The purity is usually 95%.

The exact mass of the compound 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗リーシュマニア活性および抗マラリア活性

ピラゾール系化合物、例えば、あなたが言及したものは、強力な抗リーシュマニア活性と抗マラリア活性で知られています。 これらの化合物は、FTIRやNMRなどの様々な技術を用いて合成および構造的に検証することができ、標的酵素の活性部位に望ましい結合パターンを示し、結合自由エネルギーが低いため、リーシュマニア寄生虫やマラリアの原因となるマラリア原虫に対する治療上の可能性が高いことを示しています .

創薬

ピラゾール骨格は、その様々な生物活性における有効性から、医薬品化学および創薬において広く利用されています。 この化合物の構造は、創薬設計において大きな汎用性を持ち、新しい医薬品の開発につながる可能性があります .

農薬化学

農薬化学において、ピラゾール誘導体は、除草剤、殺菌剤、殺虫剤としての特性が利用されています。 この化合物の構造的特徴は、作物を保護し、農業生産性を向上させるための新しい農薬の開発に役立つ可能性があります .

配位化学

ピラゾールは、金属イオンと配位できる配位子として作用する能力から、配位化学にも応用されています。 この特性は、特定の化学的および物理的特性を持つ複雑な構造を構築するために不可欠です .

有機金属化学

有機金属化学において、ピラゾール系化合物は、触媒や材料科学など、様々な用途を持つ有機金属錯体を合成するために使用されます .

分子シミュレーション研究

この化合物の生物学的標的との潜在的な相互作用は、分子シミュレーション研究によって調べることができます。 これらの研究は、酵素や受容体の活性部位における適合パターンを分析することで、化合物の活性を裏付けるのに役立ちます .

誘導体の合成

ピラゾールコアは、様々な薬理作用を持つ幅広い誘導体を合成するために修飾することができます。 この汎用性により、効果と安全性プロファイルが改善された新しい治療薬の探索が可能になります .

研究ツール

研究ツールとして、この化合物は生化学研究において、類似化合物の作用機序を理解するため、または分析方法における標準物質として使用することができます .

作用機序

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.

Mode of Action

It’s known that many compounds with similar structures interact with their targets through binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

Given its potential use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have a variety of effects, including antibacterial, anti-inflammatory, and anticancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the activity of similar compounds .

生化学分析

Biochemical Properties

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, it may interact with proteins involved in DNA replication and repair, thereby influencing cell proliferation and survival .

Cellular Effects

The effects of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid on cells are multifaceted. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the activity of key signaling molecules such as MAPK and PI3K, which are involved in cell growth, differentiation, and survival . Furthermore, it can influence the expression of genes related to apoptosis, cell cycle regulation, and metabolic processes . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases, including cancer.

Molecular Mechanism

At the molecular level, 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . Additionally, it may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been studied in various laboratory settings. Over time, this compound has been observed to exhibit stability under specific conditions, with minimal degradation . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound may have potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages. At lower doses, it has been found to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can affect the metabolic flux and levels of metabolites, potentially influencing the pharmacokinetics and pharmacodynamics of the compound . Understanding these metabolic pathways is crucial for predicting the behavior of this compound in vivo and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. For instance, it may be transported across cell membranes by specific solute carriers or ATP-binding cassette transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a critical role in determining the bioavailability and efficacy of the compound.

Subcellular Localization

The subcellular localization of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is essential for its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may influence cellular metabolism and apoptosis .

特性

IUPAC Name |

7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-3-17-8(2)9(7-15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWZHDCIBUFLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136417 | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957509-33-0 | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957509-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

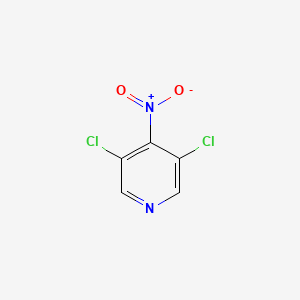

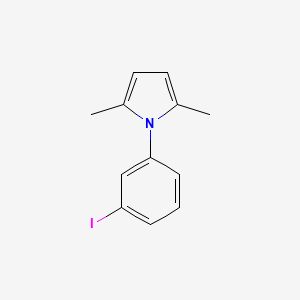

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)